molecular formula C25H26F2N4O3 B10830330 Perk-IN-5

Perk-IN-5

Cat. No.: B10830330
M. Wt: 468.5 g/mol
InChI Key: YNDQMKBAYRFBMW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etiology and Consequences of ER Stress

ER stress arises when the load of unfolded or misfolded proteins in the ER lumen exceeds its folding capacity. youtube.comnih.gov This imbalance can be triggered by a variety of physiological and pathological conditions, including:

Nutrient deprivation: Lack of essential nutrients can impair protein synthesis and folding. youtube.com

Hypoxia: Insufficient oxygen levels disrupt cellular metabolism and protein folding processes. mdpi.comyoutube.com

Oxidative stress: An excess of reactive oxygen species can damage proteins and interfere with their proper conformation. mdpi.com

Viral infections: The high demand for viral protein synthesis can overwhelm the ER's folding machinery. mdpi.comyoutube.com

Genetic mutations: Alterations in gene sequences can lead to the production of inherently misfolded proteins. mdpi.comyoutube.com

The consequences of unresolved ER stress are profound and can range from adaptive responses to programmed cell death (apoptosis). youtube.comnih.gov Chronic ER stress is implicated in a variety of diseases, including neurodegenerative disorders, diabetes, and cancer. mdpi.comyoutube.com

Overview of the UPR Signaling Network

To counteract the detrimental effects of ER stress, cells activate the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR is a complex signaling network that aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. wikipedia.orgnih.gov This response is mediated by three main ER-resident transmembrane sensor proteins: PERK, IRE1, and ATF6. mdpi.comnih.govnih.gov Under normal conditions, these sensors are kept in an inactive state through their association with the chaperone protein BiP. mdpi.comwikipedia.org However, upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to the release and activation of the UPR sensors. wikipedia.orgnih.govresearchgate.net

The PERK branch of the UPR is a rapid response to ER stress. mdpi.com Upon its release from BiP, PERK dimerizes and autophosphorylates, activating its kinase domain. mdpi.commedchemexpress.com Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). mdpi.comahajournals.org This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. mdpi.commedchemexpress.comahajournals.org This translational pause allows the cell to focus its resources on folding the existing backlog of proteins. medchemexpress.com

Perk-IN-5 is a highly potent and selective inhibitor of the PERK enzyme. medchemexpress.combioscience.co.uk Research has shown its ability to block the phosphorylation of eIF2α, a key step in the PERK signaling pathway. medchemexpress.com This inhibitory action has been observed with IC50 values of 2 nM for PERK and 9 nM for phosphorylated eIF2α (p-eIF2α). medchemexpress.combioscience.co.uk The development of such specific inhibitors allows for the detailed study of the PERK branch's role in various cellular processes and disease models. frontiersin.orgresearchgate.netresearchgate.net

Inhibitory Activity of Selected PERK Inhibitors
CompoundTargetIC50 (nM)
This compoundPERK2
This compoundp-eIF2α9
PERK-IN-2PERK0.2
PERK-IN-3PERK7.4
PERK-IN-4PERK0.3

The IRE1 branch is another central arm of the UPR. mdpi.com Similar to PERK, IRE1 is activated upon dissociation from BiP, leading to its dimerization and autophosphorylation. nih.govplos.org This activation unleashes IRE1's endoribonuclease (RNase) activity. nih.govnih.gov The primary substrate for this RNase activity is the mRNA encoding the X-box binding protein 1 (XBP1). mdpi.complos.org IRE1 excises a 26-nucleotide intron from the XBP1 mRNA in a process known as unconventional splicing. mdpi.complos.org This splicing event results in a translational frameshift, leading to the production of a potent transcription factor, spliced XBP1 (XBP1s). researchgate.netresearchgate.net XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the ER's capacity to handle unfolded proteins. nih.govresearchgate.net

The third branch of the UPR is mediated by ATF6. mdpi.com Upon ER stress and its release from BiP, ATF6 translocates from the ER to the Golgi apparatus. mdpi.comnih.gov In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6f). mdpi.comnih.govyoutube.com This cleaved fragment then migrates to the nucleus, where it functions as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD machinery. mdpi.comnih.govnih.gov The activation of the ATF6 pathway can be a pro-survival response in certain pathological conditions. nih.govahajournals.org

Overview of the Three Branches of the Unfolded Protein Response (UPR)
UPR BranchKey Sensor ProteinActivation MechanismPrimary Downstream Effect
PERKProtein Kinase RNA-like ER KinaseDimerization and autophosphorylationPhosphorylation of eIF2α, leading to global translation attenuation
IRE1Inositol-Requiring Enzyme 1Dimerization and autophosphorylationUnconventional splicing of XBP1 mRNA, producing the XBP1s transcription factor
ATF6Activating Transcription Factor 6Translocation to Golgi and proteolytic cleavageRelease of the ATF6f transcription factor

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26F2N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-ethylphenyl]-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C25H26F2N4O3/c1-4-14-9-19(31-25(34)22(32)15-7-17(26)11-18(27)8-15)5-6-20(14)16-10-21(23(28)29-12-16)24(33)30-13(2)3/h5-13,22,32H,4H2,1-3H3,(H2,28,29)(H,30,33)(H,31,34)/t22-/m1/s1

InChI Key

YNDQMKBAYRFBMW-JOCHJYFZSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)NC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C

Origin of Product

United States

The Perk Signaling Pathway: Mechanisms and Regulatory Networks

PERK Structure and Activation Mechanisms

PERK is a type I transmembrane protein located in the ER membrane. researchgate.net Its activation is a tightly regulated process initiated by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govpatsnap.com

Luminal Domain Interactions with BiP/GRP78 Chaperone

Under normal physiological conditions, the luminal domain of PERK is held in an inactive state through its association with the ER chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78 (glucose-regulated protein 78). nih.govpatsnap.comnih.gov The binding of BiP to the luminal domain of PERK prevents its activation. nih.govresearchgate.net When unfolded proteins accumulate in the ER, BiP preferentially binds to these misfolded proteins, leading to its dissociation from the PERK luminal domain. nih.govpatsnap.comresearchgate.net This dissociation is a key initial step in the activation of the PERK signaling pathway. nih.govpatsnap.com Some evidence also suggests that unfolded proteins can directly bind to the PERK luminal domain, contributing to its activation. nih.govresearchgate.net

Oligomerization and Autophosphorylation of PERK Kinase Domain

The release of BiP from the PERK luminal domain allows for the oligomerization of PERK molecules. nih.govresearchgate.netnih.gov This process involves both dimerization and the formation of higher-order oligomers, such as tetramers. embopress.orgresearchgate.net The oligomerization of the luminal domains brings the cytosolic kinase domains of adjacent PERK molecules into close proximity, facilitating a process of trans-autophosphorylation. researchgate.netnih.govresearchgate.net This autophosphorylation occurs on several residues within the kinase domain, including a critical threonine residue (Thr980) in the activation loop, and is a hallmark of PERK activation. researchgate.netnih.govnih.gov

Structural Basis of PERK Kinase Domain Activation

The crystal structure of the PERK kinase domain has provided significant insights into its activation mechanism. researchgate.netnih.gov In its inactive state, the activation loop of the kinase domain is flexible. nih.gov Upon autophosphorylation, this loop becomes stabilized in a conformation that is competent for substrate binding. nih.govnih.gov Specifically, the phosphorylation of Thr980 stabilizes both the activation loop and helix αG in the C-terminal lobe of the kinase domain, preparing it to bind its primary substrate, eIF2α. researchgate.netnih.govnih.gov The structure of the activated PERK kinase domain resembles a back-to-back dimer, similar to the related eIF2α kinase PKR. researchgate.netnih.gov This structural arrangement is consistent with a "line-up" model for activation, where the oligomerization of the luminal domains aligns the kinase domains for efficient autophosphorylation. researchgate.netnih.gov

Key Events in PERK Activation Description References
BiP Dissociation Under ER stress, the chaperone BiP/GRP78 dissociates from the luminal domain of PERK. nih.govpatsnap.comresearchgate.net
Oligomerization Freed from BiP, PERK molecules oligomerize, forming dimers and tetramers. nih.govembopress.orgresearchgate.net
Autophosphorylation The close proximity of kinase domains in the oligomer allows for trans-autophosphorylation on key residues like Thr980. researchgate.netnih.govresearchgate.net
Conformational Change Phosphorylation stabilizes the activation loop of the kinase domain, rendering it active. nih.govnih.gov

Downstream Signaling Cascades Initiated by PERK Activation

Once activated, the PERK kinase domain initiates a downstream signaling cascade that has profound effects on cellular function, most notably the regulation of protein synthesis.

Regulation of Global Protein Translation via eIF2α Phosphorylation

The primary and most well-characterized substrate of activated PERK is the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). researchgate.netpatsnap.com PERK is one of four known eIF2α kinases in mammals, which also include GCN2, HRI, and PKR. nih.govmolbiolcell.org

Activated PERK specifically phosphorylates eIF2α on serine 51. researchgate.netnih.gov Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor that is essential for the function of eIF2. nih.govmdpi.com The eIF2 complex is responsible for delivering the initiator methionyl-tRNA to the ribosome to start protein synthesis, a process that requires GTP. After each round of initiation, eIF2 is in a GDP-bound inactive state. eIF2B is required to exchange this GDP for GTP, thereby recycling eIF2 for another round of initiation. nih.gov

Component Function in Translation Initiation Effect of PERK Activation References
PERK ER stress sensor and kinase.Becomes activated through autophosphorylation. researchgate.netnih.gov
eIF2α Subunit of the eIF2 complex, delivers initiator tRNA to the ribosome.Phosphorylated on Serine 51 by activated PERK. researchgate.netnih.gov
eIF2B Guanine nucleotide exchange factor for eIF2.Sequestered by phosphorylated eIF2α, leading to its inhibition. mdpi.com
Global Protein Synthesis The process of creating new proteins.Attenuated at the initiation step to reduce the protein load on the ER. patsnap.comnih.govnih.gov
Selective Translation of Stress-Response mRNAs

Under conditions of ER stress, the activation of PERK leads to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). medchemexpress.comfrontiersin.org This phosphorylation event globally attenuates the initiation of protein synthesis, which serves to reduce the load of newly synthesized proteins entering the already stressed ER. medchemexpress.comfrontiersin.org However, this general shutdown of translation is accompanied by the preferential or selective translation of a specific subset of messenger RNAs (mRNAs) that contain upstream open reading frames (uORFs) in their 5' untranslated regions. medchemexpress.commedchemexpress.com A key example of such an mRNA is the one encoding Activating Transcription Factor 4 (ATF4). medchemexpress.comfrontiersin.org

Perk-IN-5, as a potent PERK inhibitor, directly prevents the autophosphorylation and activation of PERK. frontiersin.orgfrontiersin.org Consequently, it blocks the subsequent phosphorylation of eIF2α. dcchemicals.commedchemexpress.com By maintaining eIF2α in its unphosphorylated, active state, this compound prevents the global attenuation of protein synthesis and, crucially, inhibits the selective translation of stress-response mRNAs like ATF4 that are normally induced during the UPR. medchemexpress.comgenecards.org

Antioxidant Response Pathway via Nrf2 Phosphorylation

Beyond its role in regulating protein synthesis, PERK contributes to the cellular antioxidant response. bosterbio.com Research has shown that PERK can directly phosphorylate Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a multitude of antioxidant and detoxification genes. bosterbio.combio-techne.com This phosphorylation event promotes the stabilization and nuclear accumulation of Nrf2, allowing it to activate the transcription of genes that restore cellular redox homeostasis and enhance cell survival. bosterbio.com By inhibiting the kinase activity of PERK, this compound prevents the phosphorylation of Nrf2, thereby attenuating this branch of the PERK-mediated stress response and potentially reducing the cell's capacity to cope with oxidative stress.

PERK-mediated Regulation of Cell Cycle Proteins (e.g., Cyclin D1, p21Cip1)

The PERK pathway also plays a role in cell cycle control, primarily by linking ER stress to cell cycle arrest. bosterbio.com The global attenuation of protein synthesis resulting from eIF2α phosphorylation leads to a rapid decrease in the levels of short-lived proteins, including key cell cycle regulators like Cyclin D1. bosterbio.combio-techne.com The loss of Cyclin D1 contributes to an arrest in the G1 phase of the cell cycle, preventing the proliferation of stressed cells. bosterbio.com this compound, by preventing eIF2α phosphorylation and the subsequent translational block, would consequently prevent the stress-induced degradation of Cyclin D1, thus uncoupling ER stress from this mechanism of cell cycle arrest. dcchemicals.commedchemexpress.com

PERK's Role in Autophagy Regulation

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, and its induction is closely linked with the UPR. The PERK-eIF2α-ATF4 arm of the UPR has been shown to induce autophagy through the transcriptional upregulation of essential autophagy-related genes. zlfzyj.com This process helps to clear the aggregated proteins that cause ER stress and can serve as a pro-survival mechanism. By inhibiting the entire PERK-ATF4 axis, this compound would be expected to block the induction of autophagy that is specifically dependent on this signaling pathway. medchemexpress.comzlfzyj.com

Interplay with Lipid Signaling and Metabolic Pathways (e.g., DAG/PA, mTOR)

The interaction between the PERK pathway and lipid signaling is an area of active research, revealing a complex regulatory network. PERK itself possesses an intrinsic lipid kinase activity, capable of phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA). This activity links the UPR to the activation of downstream mitogenic pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway. PA can act as a positive regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism.

While direct studies on this compound's effect on this specific lipid kinase activity are not detailed in available research, its function as a potent PERK inhibitor suggests it would block this non-canonical function. By inhibiting PERK's kinase domain, this compound would be expected to prevent the generation of PA, thereby decoupling the ER stress response from the activation of mTOR and other PA-dependent signaling events. This could have significant implications in contexts where PERK-mediated mTOR activation contributes to pathology.

Table 1: PERK Pathway and Interacting Metabolic Signals

Interacting MoleculeRole in PathwayPotential Effect of this compound
Diacylglycerol (DAG) Substrate for PERK's lipid kinase activity.Accumulation due to blocked conversion to PA.
Phosphatidic Acid (PA) Product of PERK's lipid kinase activity; activator of mTORC1.Reduction, leading to decreased mTORC1 signaling.
mTOR Key regulator of cell growth and metabolism, can be activated by PERK-generated PA.Downregulation of activity due to reduced PA levels.

Cross-talk with Other Signaling Networks (e.g., PI3K-Akt, NF-κB, STAT3)

The PERK pathway exhibits extensive cross-talk with other major signaling networks that govern cell survival, inflammation, and proliferation.

PI3K-Akt Pathway: The generation of PA by PERK can also mediate the activation of the pro-survival PI3K-Akt pathway. Therefore, inhibition of PERK by compounds like this compound could lead to the suppression of Akt signaling, a key pathway often dysregulated in cancer.

NF-κB Pathway: Research on other PERK inhibitors has shown that blocking PERK can attenuate NF-κB-mediated inflammatory responses. frontiersin.org This suggests that this compound may also modulate inflammatory signaling, a critical aspect of the tumor microenvironment.

STAT3 Pathway: Some evidence points to a potential inhibitory effect of this compound on the phosphorylation of STAT3. targetmol.com STAT3 is a transcription factor that, when activated, promotes cell proliferation and survival. Inhibition of STAT3 phosphorylation by this compound would represent another mechanism by which it could exert anti-tumor effects.

Dual Roles of PERK in Cell Fate Determination

The PERK signaling pathway has a dual nature, capable of promoting both cell survival under transient stress and triggering cell death when stress is severe or prolonged. The ultimate outcome depends on the cellular context and the duration of PERK activation.

Adaptive and Pro-survival Functions

In the initial phase of ER stress, PERK activation is a pro-survival mechanism. By reducing global protein synthesis, it alleviates the protein-folding load on the ER, giving the cell time to restore homeostasis. The downstream target ATF4 induces genes involved in amino acid synthesis, antioxidant responses, and autophagy, all of which help the cell adapt to and resolve the stress.

Pro-apoptotic Functions under Sustained Stress

If ER stress is prolonged and cannot be resolved, sustained PERK signaling switches from a pro-survival to a pro-apoptotic response. A key mediator of this switch is the transcription factor CHOP (C/EBP homologous protein), which is strongly induced by ATF4. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins, leading to caspase activation. frontiersin.org

As an inhibitor, this compound is primarily utilized to leverage this pro-apoptotic arm of the pathway. In cancer cells, which often experience chronic ER stress due to high metabolic and proliferative rates, the PERK pathway can be constitutively active, promoting adaptation and survival. By inhibiting PERK, this compound blocks this adaptive response, pushing chronically stressed cancer cells toward apoptosis. This is supported by findings that this compound can significantly inhibit tumor growth in a renal cell carcinoma xenograft model, a context where inducing apoptosis is the therapeutic goal. medchemexpress.commedchemexpress.comdcchemicals.com

Table 2: Research Findings on this compound

CompoundIC50 Value (PERK)IC50 Value (p-eIF2α)Research ModelObserved EffectReference
This compound 2 nM9 nM786-O renal cell carcinoma xenograftSignificant inhibition of tumor growth medchemexpress.commedchemexpress.comdcchemicals.com

Context-Dependent Signaling Outcomes

The decision between cell survival and apoptosis is highly context-dependent. In tumors, inhibiting PERK with this compound can be therapeutically beneficial by blocking a key survival pathway. However, in other contexts, such as neurodegenerative diseases characterized by protein misfolding, the role of PERK is more complex. In these diseases, transient PERK activation might be protective, while chronic activation can be detrimental. Therefore, the therapeutic utility of a PERK inhibitor like this compound would depend critically on the specific disease context and the underlying pathology of the ER stress response. Current research on this compound has focused on its anti-cancer potential, where the desired outcome is the induction of apoptosis in tumor cells. frontiersin.org

Perk in 5 As a Pharmacological Probe and Inhibitor of Perk

Development and Identification of Perk-IN-5

This compound was developed as part of a research effort to identify novel, potent, and selective PERK inhibitors. This endeavor led to the discovery of a series of 2-amino-3-amido-5-aryl-pyridines with significant inhibitory activity against PERK. Through systematic structure-activity relationship (SAR) studies, researchers optimized the initial hits to improve their biochemical and cellular potency, as well as their pharmacokinetic properties.

This compound, also referred to as compound 28 in the primary literature, emerged from this optimization process. Its chemical name is (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamide. medchemexpress.com The identification of this compound was the result of a focused medicinal chemistry campaign that aimed to create a tool compound suitable for in vivo studies. This involved enhancing its oral bioavailability and demonstrating its efficacy in a preclinical cancer model. The successful development of this compound provided the scientific community with a potent pharmacological probe to investigate the physiological and pathological roles of the PERK signaling pathway. medchemexpress.com

Mechanism of PERK Inhibition by this compound

The primary mechanism by which this compound inhibits PERK is through the competitive blockade of the ATP-binding site on the kinase domain of the PERK protein. By occupying this site, this compound prevents the binding of ATP, which is essential for the kinase activity of PERK. This inhibition of ATP binding directly blocks the autophosphorylation of PERK, a critical step in its activation. Consequently, the downstream signaling cascade initiated by activated PERK is effectively shut down.

Upon activation, PERK's main substrate is the eukaryotic initiation factor 2 alpha (eIF2α). genecards.org The phosphorylation of eIF2α by PERK leads to a global attenuation of protein synthesis, which helps to reduce the load of newly synthesized proteins entering the ER. genecards.org By inhibiting PERK, this compound prevents the phosphorylation of eIF2α, thereby maintaining global protein synthesis even under conditions of ER stress. This mechanism of action allows researchers to study the specific consequences of PERK pathway inhibition in various cellular contexts.

Potency and Selectivity Profiling of this compound

This compound has demonstrated exceptional potency as a PERK inhibitor. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This high potency allows for its use at low concentrations in cellular and in vivo studies, minimizing the potential for off-target effects. The selectivity of this compound is a critical aspect of its utility as a pharmacological probe. It has been shown to be highly selective for PERK over other related kinases, ensuring that its biological effects can be confidently attributed to the inhibition of the PERK pathway.

Inhibitory Potency of this compound
TargetIC50 (nM)
PERK2
p-eIF2α9

This table summarizes the in vitro potency of this compound against its direct target, PERK, and a key downstream marker of its activity, phosphorylated eIF2α.

Molecular Basis of this compound Interaction with PERK

The molecular interaction of this compound with the PERK kinase domain is a key determinant of its high potency and selectivity. While a co-crystal structure of this compound with PERK is not publicly available, the structure of a closely related compound from the same chemical series provides significant insights into its binding mode. These inhibitors are designed to fit snugly within the ATP-binding pocket of PERK.

The binding is characterized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues in the active site. The 2-amino-pyridine core of the inhibitor typically forms crucial hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The various substituents on the pyridine (B92270) ring are optimized to occupy specific hydrophobic pockets within the active site, further enhancing the binding affinity and contributing to the inhibitor's selectivity for PERK over other kinases that have different amino acid compositions in these regions. The difluorophenyl and isopropyl groups of this compound are likely to be involved in these specific hydrophobic interactions, contributing to its high potency.

Applications of this compound in Chemical Biology and Research

As a potent and selective inhibitor, this compound is an invaluable tool for chemical biologists and researchers studying the unfolded protein response and the specific roles of the PERK pathway in health and disease. Its oral bioavailability and demonstrated in vivo efficacy make it particularly useful for preclinical studies in animal models.

Elucidation of PERK Pathway Functions in Cellular Models

This compound can be used in a variety of cellular models to dissect the intricate functions of the PERK pathway. In cancer cell lines, for example, it can be used to investigate the role of PERK in promoting tumor cell survival under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation. medchemexpress.com By inhibiting PERK with this compound, researchers can determine the extent to which cancer cells rely on this pathway for their growth and survival.

Furthermore, this compound can be employed to study the role of PERK in other cellular processes, such as autophagy, oxidative stress response, and inflammation. By treating cells with this compound and observing the resulting changes in these pathways, researchers can gain a deeper understanding of the crosstalk between the PERK branch of the UPR and other cellular signaling networks.

Investigation of Downstream PERK Effectors using this compound

A primary application of this compound is the investigation of the downstream effectors of the PERK pathway. The most well-characterized downstream event is the phosphorylation of eIF2α, which leads to the translational upregulation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, regulates the expression of a host of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

By using this compound to block the initial step of PERK activation, researchers can study the specific contributions of the PERK-eIF2α-ATF4 axis to cellular function. For instance, in the context of cancer, this compound can be used to determine how inhibition of this pathway affects the expression of pro-survival and pro-apoptotic genes regulated by ATF4. The initial study on this compound demonstrated its ability to inhibit tumor growth in a 786-O renal cell carcinoma xenograft model, highlighting its utility in studying the role of PERK and its downstream effectors in a cancer setting. medchemexpress.com

Comparison with Other PERK Modulators (e.g., GSK2606414, Salubrinal, Sephin1, CCT020312)

The landscape of pharmacological tools to study the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) pathway is diverse, encompassing a range of molecules with distinct mechanisms of action. This compound, a potent and selective PERK inhibitor, can be better understood through comparison with other well-characterized PERK modulators, including the direct inhibitor GSK2606414, the indirect modulators Salubrinal and Sephin1, and the activator CCT020312.

Direct PERK Inhibitors: this compound and GSK2606414

Both this compound and GSK2606414 are ATP-competitive inhibitors that directly target the kinase activity of PERK. This compound is a highly potent and orally bioavailable inhibitor with IC50 values of 2 nM for PERK and 9 nM for the phosphorylation of its substrate, eIF2α. GSK2606414 is another potent and selective PERK inhibitor with an IC50 of 0.4 nM and has demonstrated the ability to cross the blood-brain barrier. selleckchem.com

A critical distinction between these two inhibitors lies in their selectivity profiles. While GSK2606414 was initially characterized as highly selective for PERK, subsequent research has revealed significant off-target activity against Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govfrontiersin.org In some cellular contexts, GSK2606414 is reportedly a more potent inhibitor of RIPK1 than of PERK, which can lead to misinterpretation of experimental results. nih.gov In contrast, while comprehensive public data on the broad kinase selectivity of this compound is less available, its development as a distinct chemical entity suggests a different selectivity profile.

Recent studies have also indicated that at higher concentrations, PERK inhibitors like GSK2606414 can paradoxically activate the integrated stress response (ISR) via GCN2, another eIF2α kinase. nih.gov This highlights the complexity of targeting the ISR and the need for careful dose-response studies.

Indirect PERK Pathway Modulators: Salubrinal and Sephin1

Unlike the direct kinase inhibitors, Salubrinal and Sephin1 modulate the PERK pathway downstream of PERK itself. Salubrinal is a selective inhibitor of eIF2α dephosphorylation. nih.gov It acts by inhibiting the protein complex GADD34/PP1, which is responsible for dephosphorylating eIF2α. nih.gov By preventing this dephosphorylation, Salubrinal prolongs the phosphorylated state of eIF2α, thereby enhancing the downstream effects of PERK activation without directly affecting PERK's kinase activity. nih.gov

Sephin1 was also developed as a selective inhibitor of the GADD34-PP1c complex, aiming to prolong the integrated stress response with fewer side effects than its parent compound, guanabenz. nih.govresearchgate.netnih.gov However, some studies have questioned whether GADD34 is the direct target of Sephin1, suggesting its protective effects in some models may be independent of the integrated stress response. mdpi.comelifesciences.org A comparative study in a mouse model of ALS found that GSK2606414 and Salubrinal did not provide therapeutic benefits, while Sephin1 showed some promise through what appeared to be PERK-independent mechanisms. nih.govnih.gov

PERK Activator: CCT020312

In contrast to the inhibitors and indirect modulators, CCT020312 is a selective activator of PERK. selleckchem.comprobechem.com It has an EC50 of 5.1 μM for the induction of PERK-dependent signaling. selleckchem.comselleckchem.com CCT020312 has been shown to elicit eIF2α phosphorylation and can be used to study the selective activation of this signaling pathway. medchemexpress.com Comparing an activator like CCT020312 with an inhibitor like this compound is crucial for dissecting the specific roles of PERK activation versus inhibition in various cellular processes and disease models. For instance, CCT020312 has been used to demonstrate that PERK activation can sensitize cancer cells to certain chemotherapies. nih.gov

Interactive Data Table of PERK Modulators

CompoundTargetMechanism of ActionPotency (IC50/EC50)Key Features
This compound PERKDirect InhibitorIC50: 2 nM (PERK), 9 nM (p-eIF2α)Potent and orally bioavailable.
GSK2606414 PERK, RIPK1Direct InhibitorIC50: 0.4 nM (PERK)Potent, crosses the blood-brain barrier, significant off-target effects on RIPK1. selleckchem.comnih.gov
Salubrinal GADD34/PP1 complexIndirect Modulator (Inhibits eIF2α dephosphorylation)EC50: ~15 μMProlongs eIF2α phosphorylation, does not directly inhibit PERK. selleckchem.comnih.gov
Sephin1 GADD34 (disputed)Indirect Modulator (Inhibits eIF2α dephosphorylation)Not well-defined for direct targetAims to prolong the integrated stress response with fewer side effects than guanabenz. nih.govresearchgate.netnih.gov
CCT020312 PERKActivatorEC50: 5.1 μMSelectively activates the PERK pathway. selleckchem.comselleckchem.comprobechem.com

Based on the available search results, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" and its preclinical research applications in the specified disease models (Alzheimer's Disease and Tauopathies, Parkinson's Disease, Amyotrophic Lateral Sclerosis, Prion Disease, Huntington's Disease, and Ischemic Stroke) as outlined.

While the search results provide extensive information about the role of the PERK pathway in these neurodegenerative diseases and ischemic stroke, and discuss the effects of modulating PERK activity using various compounds, specific detailed research findings and data tables directly pertaining to the compound "this compound" in these particular preclinical models were not found.

One search result identifies "this compound" as a potent and selective PERK inhibitor with demonstrated efficacy in a renal cell carcinoma xenograft model wikipedia.org. However, this finding falls outside the scope of the requested neurodegenerative and ischemic stroke disease models.

Furthermore, a specific PubChem Compound ID (CID) for the chemical compound "this compound" was not directly identified in the conducted searches. While PubChem is a database for chemical molecules and their biological activities, and methods exist to retrieve CIDs wikipedia.orgr-project.org, a direct link between the name "this compound" and a specific CID was not established through the searches performed.

Therefore, due to the lack of specific preclinical research data for "this compound" within the requested disease models, and the absence of a directly found PubChem CID for this compound name in the search results, the detailed article structured according to the provided outline and content requirements cannot be generated. The available information primarily pertains to the broader role of the PERK pathway and other PERK modulators in these conditions.

Preclinical Research Applications of Perk in 5 in Disease Models

Research in Neurodegenerative Disease Models

Modulation of Neuronal Apoptosis and Survival in Disease Contexts

Research into the role of PERK signaling in neuronal contexts suggests its involvement in neuronal apoptosis and survival following injury. Studies have indicated that PERK signaling can play a critical role in neuronal apoptosis. For instance, in models of surgical brain injury (SBI) and intracerebral hemorrhage (ICH), increased levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α), downstream of PERK activation, were observed, correlating with neuronal apoptosis.

Inhibition of PERK signaling has demonstrated neuroprotective effects in these models. Administration of a PERK inhibitor (GSK2606414) in rat models of SBI and ICH was shown to suppress p-PERK, p-eIF2α, and ATF4 levels, consequently reducing neuronal apoptosis and promoting neuronal survival. Specifically, PERK inhibition decreased levels of Caspase-3 and Bcl-2, contributing to a reduced rate of nerve apoptosis after SBI. Similarly, in ICH models, PERK inhibition decreased levels of CHOP and cleaved caspase-12.

Furthermore, a novel compound, CCT020312, identified as a selective PERK activator, was found to inhibit neuronal apoptosis and enhance neuronal survival in acute ischemic stroke models in vivo and in vitro. This compound provided neuroprotection potentially by suppressing global protein synthesis and enhancing the autophagy pathway mediated by PERK/p-eIF2α. While these studies highlight the impact of modulating PERK activity on neuronal fate, direct research specifically utilizing Perk-IN-5 in these neuronal disease models has not been detailed in the provided search results. However, as a potent PERK inhibitor, this compound holds potential for investigation in these areas based on the observed effects of other PERK inhibitors.

Research in Cancer Models

PERK plays a significant role in cancer development and progression, influencing tumor growth, metastasis, and cellular stress responses. Its activation in cancer cells can facilitate adaptation to the challenging tumor microenvironment, including conditions of hypoxia and nutrient deprivation.

Inhibition of Tumor Growth in Xenograft Models (e.g., Renal Cell Carcinoma, Colon Cancer)

This compound has been specifically evaluated for its ability to inhibit tumor growth in xenograft models. In the 786-O renal cell carcinoma xenograft tumor model, this compound demonstrated statistically significant tumor growth inhibition. This finding supports its potential as a therapeutic agent in renal cell carcinoma.

Studies using other PERK inhibitors, such as HC-5404, have also shown significant antitumor effects in renal cell carcinoma models, including 786-O xenografts and patient-derived xenografts (PDX). HC-5404 inhibited PERK in tumors and increased the antitumor effects of VEGF receptor tyrosine kinase inhibitors (VEGFR-TKI), leading to tumor stasis or regression. Analysis of tumor sections revealed that HC-5404 enhanced the antiangiogenic effects of VEGFR-TKIs.

In colon cancer xenograft models, inhibition of PERK has also shown efficacy in reducing tumor growth. Using an inducible activation system for PERK, studies in SW620 colon carcinoma cells in vivo demonstrated that increased PERK activation inhibited tumor growth. Conversely, pharmacological inhibition of PERK using a PERK inhibitor synergized with 5-Fluorouracil (5-FU) to inhibit tumor growth in SW620 colon cancer xenografts in nude mice. Mono-treatment with either 5-FU or the PERK inhibitor resulted in partial inhibition, while the combination exhibited a striking synergistic inhibition on tumor growth.

While this compound has been specifically tested in renal cell carcinoma xenografts, the findings from studies with other PERK inhibitors in various cancer models, including colon cancer, suggest broader potential for this compound in inhibiting tumor growth.

Modulation of Cancer Cell Proliferation and Apoptosis

The effect of PERK modulation on cancer cell proliferation and apoptosis is context-dependent. Sustained PERK activation can impair cell proliferation and promote apoptosis through various mechanisms, including the induction of proapoptotic factors like CHOP. CHOP can upregulate proapoptotic proteins (BIM, PUMA, NOXA) and downregulate antiapoptotic proteins (BCL-2, BCL-XL, MCL-1).

However, in other contexts, PERK activation can promote cell survival and proliferation, particularly under stress conditions. Inhibition of endogenous PERK signaling during mammary acinar morphogenesis resulted in hyper-proliferative acini, suggesting a role for PERK in limiting proliferation in this context. In squamous carcinoma cells, inducible activation of PERK resulted in a strong G0/G1 arrest and inhibited tumor cell proliferation in vitro, without inducing significant apoptosis in that specific system. This growth suppression was linked to decreased levels of cell cycle regulators like cyclin D1.

In human colorectal carcinoma cells, taxol and nocodazole (B1683961) induced apoptosis and G2/M arrest, which was associated with increased phosphorylated PERK. Knockdown of PERK significantly inhibited this chemotherapy-induced cell death and cell cycle arrest, suggesting a pro-apoptotic role for PERK activation in this scenario.

Studies on osteosarcoma cells indicate that PERK is highly expressed and functions as a stress responder, promoting protective mechanisms like autophagy, thereby preventing apoptosis under ER stress. Loss of PERK in these cells suppressed protective autophagy and increased sensitivity to stress-induced apoptosis.

Impact on Epithelial-Mesenchymal Transition (EMT) and Anoikis

PERK signaling has been implicated in processes crucial for cancer progression, including Epithelial-Mesenchymal Transition (EMT) and resistance to anoikis. EMT is a process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive abilities. Anoikis is a form of apoptosis induced by insufficient cell-matrix interactions, and resistance to anoikis is essential for metastasis.

PERK activation can contribute to resistance to anoikis in ECM-detached cells. Studies have shown that PERK is activated upon cell detachment and can induce autophagy, which protects cells from anoikis. Furthermore, PERK activation can favor survival upon ECM detachment and alleviate oxidative stress associated with the loss of matrix attachment, contributing to metastasis in in vivo models.

PERK is also involved in promoting EMT. In breast cancer, PERK signaling, specifically through the transcription factor CREB3L1, drives invasion and metastasis, particularly in mesenchymal subtypes. PERK signaling requires an EMT context to upregulate CREB3L1.

While the direct impact of this compound on EMT and anoikis has not been specifically reported in the search results, its function as a PERK inhibitor suggests that it could potentially modulate these processes, thereby impacting cancer cell invasion and metastasis.

Sensitization to Chemotherapeutic Agents

PERK activation has been linked to chemoresistance in various cancer types. Cancer cells can utilize the adaptive nature of PERK signaling to survive chemotherapy-induced stress.

In colon cancer cells, the PERK-eIF2α-ATF4 pathway has been shown to be upregulated and contribute to resistance to 5-Fluorouracil (5-FU). Inhibition of this pathway, either genetically or pharmacologically, effectively heightened the sensitivity of colorectal cancer cells to 5-FU in mouse experiments. Specifically, inhibiting PERK accelerated the apoptosis of colon cancer cells and reduced the expression of eIF2α and ATF4, increasing sensitivity to 5-FU.

Disrupting the PERK/Nrf2 axis has also been shown to re-sensitize cancer cells with acquired resistance to ER stress and chemotherapy, overcoming multidrug resistance (MDR). In preclinical models of colon cancer, PERK inhibition made resistant tumors as responsive to oxaliplatin (B1677828) as chemosensitive tumors, likely due to decreased expression of MRP1, which restored the pro-apoptotic effects of oxaliplatin.

Although direct studies on this compound's ability to sensitize cancer cells to chemotherapeutic agents were not found in the provided results, the strong evidence for other PERK inhibitors in this regard suggests that this compound may also hold potential for combination therapy to overcome chemoresistance.

Role in Tumor Microenvironment Adaptation

The tumor microenvironment is characterized by various stresses, including hypoxia and nutrient deprivation. PERK plays a crucial role in helping cancer cells adapt to these challenging conditions, thereby promoting tumor growth and survival.

PERK facilitates cellular adaptation to reduced glucose and oxygen availability. It helps maintain redox homeostasis by buffering reactive oxygen species (ROS) accumulation, preventing oxidative DNA damage and subsequent activation of DNA damage checkpoints, which would otherwise impede cell cycle progression. Loss of PERK in cancer cells suppressed tumor onset and expansion, while increasing genomic instability in normal cells.

PERK also directly supports vascular development in response to hypoxia or nutrient deprivation and can influence angiogenesis. In xenografts, PERK knockout cells showed delayed growth and reduced blood vessel formation. The PERK arm of the UPR controls the induction of angiogenic factors, with ATF4 binding to the promoter of VEGF-A. Prolonged treatment with antiangiogenic agents can even drive PERK-dependent induction of proangiogenic cytokines, contributing to resistance.

This compound, by inhibiting PERK, could potentially disrupt these adaptive mechanisms, making cancer cells more vulnerable to the stresses of the tumor microenvironment and potentially enhancing the effectiveness of other therapies targeting angiogenesis or inducing cellular stress.

Compound Information

Compound NamePubChem CID
This compoundNot available in the provided search results
PERK-

Data Tables:

Based on the provided search results, detailed quantitative data suitable for comprehensive interactive tables across all sections are limited. However, some findings can be summarized in a static format.

Table 1: Effect of PERK Inhibition on Tumor Growth in Xenograft Models

Model TypeCompound/Method UsedKey FindingSource
Renal Cell Carcinoma XenograftThis compoundSignificantly inhibited tumor growth.
Renal Cell Carcinoma XenograftHC-5404Increased antitumor effects of VEGFR-TKIs, resulting in stasis or regression.
Colon Cancer XenograftPERK inhibitor + 5-FUExhibited synergistic inhibition on tumor growth.
Squamous Carcinoma XenograftPERK knockdownSignificantly inhibited tumor volume and reduced blood vessel density.

Context-dependent Tumor Suppressive vs. Tumor Promoting Activities of PERK

The role of PERK signaling in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and tumor-promoting activities. In some instances, PERK activation can promote cancer cell survival and growth by enabling adaptation to stressful tumor microenvironments, such as hypoxia. PERK-dependent translational induction of pro-angiogenic genes has been observed, supporting tumor growth in hypoxic conditions. researchgate.net. PERK has also been shown to contribute to tumor initiation, transformation, adaptation to the microenvironment, and chemoresistance plos.org. Furthermore, increased PERK signaling has been noted in tumor-infiltrating myeloid-derived suppressor cells (MDSCs), contributing to immunosuppression within tumors r-project.org.

Conversely, other studies suggest that PERK may possess tumor-suppressive functions. Inhibition of PERK can lead to deregulated mammary acinar morphogenesis and hyperplastic growth in vivo researchgate.net. Sustained PERK activation can also impair cell proliferation and promote apoptotic cell death through various mechanisms, including mitochondrial dysfunction and the induction of pro-apoptotic factors like CHOP plos.org. Research using a selective PERK inhibitor, GSK2606414, has shown inhibition of tumor growth in a human tumor xenograft model in mice. This compound itself has been reported to significantly inhibit tumor growth in the 786-O renal cell carcinoma xenograft tumor model.

These findings highlight the delicate balance of PERK activity in cancer, where its effects can vary depending on the cancer type, stage, and microenvironment.

PERK Activity in CancerContext/MechanismOutcomeSource
Tumor PromotingAdaptation to hypoxia, induction of pro-angiogenic genesTumor Growth researchgate.net
Tumor PromotingTumor initiation, transformation, adaptation, chemoresistance, immunosuppressionTumor Progression plos.orgr-project.org
Tumor SuppressiveImpairing cell proliferation, promoting apoptosisTumor Suppression plos.org
Tumor SuppressiveInhibition by this compound in renal cell carcinoma xenograft modelTumor Growth Inhibition

Research in Wolcott-Rallison Syndrome (WRS) Models

Wolcott-Rallison Syndrome (WRS) is a rare autosomal recessive disorder caused by loss-of-function mutations in the EIF2AK3 gene, which encodes PERK. This genetic deficiency leads to a severe multisystemic disease characterized primarily by permanent neonatal diabetes mellitus, often accompanied by skeletal dysplasia, growth retardation, and other complications. Research using animal models with compromised PERK function, including Perk knockout mice and pharmacologically inhibited zebrafish, has been instrumental in understanding the pathogenesis of WRS. While specific studies detailing the use of this compound in WRS models were not prominently found in the provided search results, studies utilizing other PERK inhibitors like GSK2606414 in these models provide valuable insights relevant to the potential applications of this compound in WRS research.

PERK is crucial for the normal development and function of pancreatic beta cells, which are responsible for insulin (B600854) production. Loss of PERK function in humans and mice leads to a significant reduction in beta cell mass and impaired insulin production, resulting in permanent neonatal diabetes. Studies in Perk-deficient beta cells have shown a massive accumulation and retention of proinsulin in the ER, highlighting a critical role for PERK in proinsulin trafficking and quality control. PERK is required for normal fetal and early neonatal beta cell proliferation and differentiation. Pharmacological inhibition of PERK in zebrafish models of WRS has been shown to decrease beta cell mass and disrupt glucose homeostasis, mimicking the diabetic phenotype observed in WRS patients.

Model OrganismPERK ModulationObserved Effect on Beta CellsSource
Mouse (Perk -/-)Loss of FunctionReduced beta cell mass, impaired insulin production, diabetes
ZebrafishPharmacological Inhibition (GSK2606414)Decreased beta cell mass, disrupted glucose homeostasis

Skeletal dysplasia and growth retardation are prominent features of WRS. PERK is highly expressed in bone tissue, indicating a potential role in skeletal development. Perk knockout mice exhibit severe skeletal defects, including spine flexion and hindlimb splay, along with decreased exercise capacity. These mice also show a decrease in mature type I collagen due to deficiencies in procollagen (B1174764) processing or transport, suggesting that PERK is essential for neonatal skeletal development by regulating osteoblast proliferation and differentiation. PERK inhibition in zebrafish models of WRS has also been shown to induce marked skeletal defects and defective growth, further supporting the role of PERK in skeletal development and the relevance of these models for studying WRS phenotypes.

Model OrganismPERK ModulationObserved Skeletal PhenotypesSource
Mouse (Perk -/-)Loss of FunctionSevere spine flexion, hindlimb splay, decreased exercise capacity, decreased mature collagen
ZebrafishPharmacological Inhibition (GSK2606414)Marked skeletal defects, defective growth

Research in Other Pathological Conditions

Beyond cancer and WRS, PERK signaling and its inhibition are being investigated in other pathological conditions, including viral infections and disorders involving oxidative stress.

PERK is involved in the cellular response to viral infections, including influenza A virus (IAV). IAV infection can induce ER stress, leading to the activation of the UPR, including the PERK pathway. PERK plays a role in decreasing the translational burden during IAV infection. However, the interaction between PERK and viral replication is complex. Some studies suggest that influenza virus infection can lead to a downregulation of PERK phosphorylation at later stages. The cellular protein P58IPK, which inhibits PERK, has been shown to regulate influenza virus mRNA translation and replication. Inhibition of PERK phosphorylation during IAV infection has been shown to significantly decrease the release of pro-inflammatory cytokines like IL6 and CCL4, suggesting PERK's involvement in the cytokine storm observed during influenza.

PERK signaling is intimately linked to oxidative stress responses. The PERK-eIF2α-ATF4 axis can support oxidative stress resistance by upregulating genes involved in glutathione (B108866) biosynthesis and amino acid transport, which are crucial for mitigating oxidative stress. PERK-deficient cells have shown increased sensitivity to oxidative stress. PERK can also contribute to the stabilization of the master regulator of the oxidative stress response, NRF2, further enhancing cellular adaptation to oxidative stress.

However, the PERK pathway can also contribute to oxidative stress under certain conditions. The ATF4 target CHOP has been reported to increase oxidative stress by upregulating ERO1. PERK also plays a structural role in mitochondria-associated endoplasmic reticulum membranes (MAMs), and PERK deficiency can reduce MAM formation, impacting calcium and ROS signaling between the ER and mitochondria.

Methodological Approaches in Perk in 5 Research

In Vitro Cellular and Biochemical Assays

In vitro studies are fundamental to characterizing the direct effects of Perk-IN-5 on cells and the biochemical pathways it targets. These assays allow for controlled environments to investigate the compound's potency, selectivity, and impact on cellular functions.

Cell Culture Models for ER Stress Induction

Cell culture models are widely used to study the effects of this compound on the endoplasmic reticulum (ER) stress response. Various cell lines can be employed, depending on the research focus, such as human colorectal adenocarcinoma HT-29 and human neuroblastoma SH-SY5Y cells, as well as human lung carcinoma A549 cells. bibliotekanauki.plmdpi.com ER stress is typically induced in these models using pharmacological agents like thapsigargin, which inhibits sarco/endoplasmic reticulum Ca2+ ATPase, leading to calcium depletion from the ER lumen and accumulation of unfolded proteins. bibliotekanauki.plmdpi.com This induction of ER stress activates the UPR, including the PERK pathway, providing a system to evaluate the inhibitory effects of this compound.

Measurement of PERK Autophosphorylation and eIF2α Phosphorylation

A key aspect of studying PERK inhibitors is measuring their ability to block PERK activation and its downstream signaling. PERK activation involves autophosphorylation. Upon activation, PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. genecards.orgmedchemexpress.com The level of phosphorylated eIF2α (p-eIF2α) is a direct indicator of PERK activity. Western blotting is a common technique used to measure the protein levels of both total eIF2α and p-eIF2α. bibliotekanauki.pl A reduction in the ratio of p-eIF2α to total eIF2α in cells treated with this compound under ER stress conditions indicates successful inhibition of PERK activity. Studies have shown that this compound is a potent inhibitor with an IC50 of 9 nM for p-eIF2α. medchemexpress.comarctomsci.commedchemexpress.com

Target IC50 (nM)
PERK 2
p-eIF2α 9

Assessment of Downstream Gene and Protein Expression (ATF4, CHOP, Nrf2)

Inhibition of PERK and subsequent reduction in eIF2α phosphorylation impact the translation of specific mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a key transcription factor in the UPR that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, such as C/EBP homologous protein (CHOP) and genes regulated by Nuclear Factor erythroid 2-Related Factor 2 (Nrf2). google.commdpi.comgoogleapis.com The expression levels of ATF4 and CHOP mRNA and protein can be assessed using techniques such as quantitative PCR and Western blotting to determine the extent of PERK pathway inhibition by this compound. mdpi.com Changes in the expression of Nrf2-regulated genes, although not directly phosphorylated by PERK, can also be monitored as they are part of the broader cellular stress response influenced by the PERK-eIF2α-ATF4 axis.

Cell Proliferation, Viability, and Apoptosis Assays

PERK pathway activation under prolonged or severe ER stress can lead to apoptosis. Inhibiting PERK with compounds like this compound can therefore impact cell fate. Assays such as the MTT assay are used to assess cell viability and proliferation following treatment with this compound under different conditions, including the presence of ER stress inducers. mdpi.com Apoptosis can be measured by detecting markers such as cleaved caspase-3 or through techniques like Annexin V staining, providing insight into whether this compound treatment promotes or prevents cell death in specific contexts.

Target Engagement and Selectivity Studies

To confirm that this compound is specifically targeting PERK and to evaluate its potential off-target effects, target engagement and selectivity studies are crucial. The potency of this compound against PERK is determined by measuring its IC50 value in biochemical kinase assays. medchemexpress.comarctomsci.commedchemexpress.com Selectivity is assessed by testing the compound against a panel of other kinases, particularly other eIF2α kinases like HRI and PKR, and unrelated kinases. cenmed.commedchemexpress.comaacrjournals.org High selectivity for PERK over other kinases is desirable to minimize potential side effects. This compound has been reported to be a highly selective PERK inhibitor. medchemexpress.comarctomsci.commedchemexpress.com

In Vivo Animal Models

In vivo studies using animal models are essential to evaluate the pharmacokinetics and efficacy of this compound in a complex biological system. Mouse models are commonly used in this type of research.

Pharmacokinetic studies in animals, such as CD1 mice, are conducted to understand how this compound is absorbed, distributed, metabolized, and excreted. arctomsci.commedchemexpress.com These studies provide data on parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and bioavailability, which are critical for assessing the compound's suitability for in vivo applications. arctomsci.commedchemexpress.com

Animal models of diseases where PERK pathway dysregulation is implicated, such as cancer xenograft models, are used to evaluate the therapeutic efficacy of this compound. For instance, this compound has been shown to significantly inhibit tumor growth in a 786-O renal cell carcinoma xenograft model in BALB/c nude mice. arctomsci.commedchemexpress.com In these models, this compound is administered to the animals, and its effect on tumor size or disease progression is monitored over time. Analysis of tissue samples from treated animals can also provide insights into the compound's mechanism of action in vivo, such as its impact on PERK signaling and downstream markers within the tumor tissue.

Animal Model Disease Model Administration Route Observed Effect
CD1 mice Pharmacokinetic study Oral (p.o.) Robust pharmacokinetics
BALB/c nude mice (786-O xenograft) Renal cell carcinoma xenograft Oral (p.o.) Significant tumor inhibition

These in vivo studies complement the in vitro findings by demonstrating the potential of this compound as a therapeutic agent and providing crucial data on its behavior within a living organism.

Rodent Models (e.g., Mice, Rats) for Disease Pathophysiology

Rodent models, particularly mice and rats, are widely utilized to study the role of PERK in various disease states and evaluate the effects of PERK inhibitors like this compound. These models are crucial for understanding the complex interplay of PERK signaling in a physiological context.

Mouse models are frequently employed to investigate PERK's involvement in neurodegenerative diseases such as Alzheimer's disease and ischemic stroke, as well as conditions like heart failure scribd.comscribd.comfigshare.comlipidmaps.orgwikipedia.orggithub.iowikipedia.orgdchas.orgwikipedia.org. Studies often use genetically modified mice, including conditional PERK knockout models, to assess the impact of PERK deficiency in specific tissues or at particular developmental stages scribd.comscribd.comgithub.iowikipedia.orgdchas.orgwikipedia.org. For instance, neuron-specific and tamoxifen-inducible PERK conditional knockout mice have been generated to clarify the role of neuronal PERK in ischemic stroke outcomes scribd.comgithub.iowikipedia.org. These models allow for the study of stroke outcomes, protein synthesis assessment, and evaluation of neuroprotection scribd.comgithub.io. Similarly, cardiomyocyte-specific PERK knockout mice have been used to investigate PERK's role in cardiac function under stress conditions wikipedia.org.

This compound itself has been evaluated in rodent models, demonstrating significant inhibition of tumor growth in a 786-O renal cell carcinoma xenograft tumor model. Pharmacokinetic studies of this compound have also been conducted in CD1 mice. Other PERK inhibitors, such as HC-5404, have also been tested in multiple renal cell carcinoma xenograft models, showing enhanced antitumor effects in combination with other therapies github.io.

These studies in rodent models provide valuable in vivo data on the effects of PERK modulation on disease progression, organ function, and the efficacy of inhibitory compounds.

Zebrafish Models for Developmental Studies and Drug Screening

Zebrafish (Danio rerio) models offer unique advantages for studying PERK function, particularly in developmental contexts and for high-throughput drug screening. Their rapid external development, transparency of embryos, and high fecundity make them well-suited for observing developmental processes and testing numerous compounds in vivo.

Zebrafish have been utilized to study the function of PERK in developmental diseases, including implications for Wolcott-Rallison syndrome, a rare genetic disorder caused by PERK loss-of-function mutations. Bioinformatic analyses have shown high similarity between human and zebrafish PERK, supporting the relevance of this model. Pharmacological inhibition of PERK using compounds like GSK2606414 in zebrafish has been shown to induce phenotypes relevant to Wolcott-Rallison syndrome, such as decreased beta cell mass, disrupted glucose homeostasis, skeletal defects, and neuromuscular and cardiac deficiencies.

The scalability of zebrafish models facilitates efficient in vivo drug testing, allowing for the rapid screening of potential therapeutic compounds that modulate PERK activity. Genetic manipulation techniques, such as morpholino knockdown, have also been applied in zebrafish to target PERK function.

Xenograft Tumor Models

Xenograft tumor models, typically involving the transplantation of human cancer cells into immunocompromised rodents, are a critical tool for evaluating the antitumor efficacy of compounds like this compound. These models allow researchers to study the effects of PERK inhibition on tumor growth and the tumor microenvironment in a living system.

This compound has been shown to significantly inhibit tumor growth in the 786-O renal cell carcinoma xenograft model. This model is known to be sensitive to PERK inhibition and exhibits characteristics such as high vascularization and activation of the unfolded protein response, including elevated phosphorylated PERK levels.

Other PERK inhibitors, such as HC-5404, have also been extensively tested in various renal cell carcinoma xenograft models, including 786-O, A498, and Caki-1 cells github.io. These studies have demonstrated that inhibiting PERK in tumors can enhance the antitumor effects of other therapies, such as VEGFR-tyrosine kinase inhibitors github.io. Evaluation in these models often involves measuring tumor volume over time and analyzing tumor tissue for changes in protein levels (e.g., pPERK, ATF4) and microenvironmental factors like angiogenesis and immune cell infiltration github.io.

Genetic Manipulation Techniques

Genetic manipulation techniques are indispensable for dissecting the specific roles of PERK in various biological processes and validating the findings from pharmacological inhibition studies using compounds like this compound. These techniques allow for the targeted alteration of PERK expression or function.

PERK Knockout and Knockdown Strategies (e.g., CRISPR, siRNA)

PERK knockout and knockdown strategies are widely used to reduce or eliminate PERK expression, enabling researchers to study the consequences of PERK deficiency. Techniques such as CRISPR-Cas9 and RNA interference (RNAi), including the use of small interfering RNA (siRNA) and short hairpin RNA (shRNA), are commonly employed.

CRISPR-Cas9 has been used to achieve complete knockout of PERK in cell lines, providing molecular evidence for PERK's involvement in specific cellular processes. Conditional knockout strategies using Cre-lox recombination in genetically engineered mice allow for tissue-specific and/or inducible deletion of PERK, which is crucial for studying its role in development and disease pathophysiology without the confounding effects of global knockout scribd.comgithub.iowikipedia.orgdchas.orgwikipedia.org. For example, crossing Perkf/f mice with Cre-expressing lines driven by tissue-specific promoters (like Camk2a for neurons or GFAP for astrocytes) enables the study of PERK's role in specific cell types in the brain after stroke scribd.comgithub.iowikipedia.orgdchas.org.

These genetic ablation techniques are vital for confirming the on-target effects of PERK inhibitors and understanding the fundamental biological roles of PERK signaling.

Overexpression and Dominant-Negative Mutants of PERK

In addition to reducing PERK function, researchers also employ techniques to overexpress wild-type PERK or express dominant-negative mutants to study the consequences of increased or inhibited PERK activity.

Overexpression of wild-type PERK can lead to its activation even in the absence of typical ER stress, allowing for the study of downstream signaling pathways, such as eIF2α phosphorylation, and cellular outcomes like cell cycle arrest. Lentiviral vectors can be used to achieve stable overexpression of PERK in cultured cells. Studies involving PERK overexpression have provided insights into its role in processes like cyclin D1 synthesis inhibition and the unfolded protein response. Overexpression of PERK has also been investigated in the context of neuroprotection and cardiac injury figshare.com.

Dominant-negative mutants of PERK, often lacking a functional kinase domain (e.g., PERKΔC), are used to specifically inhibit endogenous PERK activity by forming inactive complexes with the wild-type protein. Expressing these mutants can attenuate PERK-dependent phosphorylation of eIF2α and downstream effects like the inhibition of protein synthesis and cell cycle arrest. Studies using dominant-negative PERK mutants have helped elucidate PERK's role in processes ranging from cell cycle regulation during the UPR to the survival of tumor cells in hypoxic environments. Adenoviral vectors or transfection can be used to introduce dominant-negative PERK constructs into cells.

Molecular and Cellular Biology Techniques

A broad array of molecular and cellular biology techniques are routinely applied in research involving this compound and PERK. These techniques are essential for assessing the molecular and cellular consequences of modulating PERK activity.

Key techniques include Western blotting, which is widely used to measure the protein levels of PERK, its phosphorylated active form (p-PERK), and its downstream targets like phosphorylated eIF2α (p-eIF2α) and ATF4 scribd.comscribd.comdchas.org. This allows researchers to confirm PERK activation or inhibition and assess the impact on the integrated stress response.

Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of PERK and its target genes, providing insights into transcriptional regulation scribd.com. Cell culture techniques are fundamental for maintaining and manipulating various cell lines, including cancer cells and primary cells, to study the direct effects of this compound or genetic PERK modulation in a controlled in vitro environment.

Transfection and transduction methods are used to introduce genetic constructs, such as plasmids for overexpression or dominant-negative mutants, and viral vectors for shRNA-mediated knockdown, into cells. Immunofluorescence and immunohistochemistry are employed to visualize the localization of PERK and other proteins within cells and tissues, and to assess cellular morphology and markers of stress or disease in models like xenografts scribd.com.

Assays for measuring protein synthesis, such as the SUnSET method, are used to evaluate the impact of PERK-mediated eIF2α phosphorylation on global translation rates scribd.comgithub.io. Cell viability and proliferation assays are used to assess the effect of PERK modulation on cell survival and growth, particularly in cancer research. Techniques like flow cytometry can be used to analyze cell cycle progression.

Western Blotting and Immunofluorescence

Western blotting and immunofluorescence are fundamental techniques used to detect and quantify protein levels and their localization within cells and tissues. In this compound research, these methods are crucial for assessing the compound's impact on PERK and its downstream targets, particularly the phosphorylation of eIF2α (p-eIF2α) and the expression of ATF4. acs.org

Western blotting involves separating proteins by gel electrophoresis and transferring them to a membrane for antibody-based detection. This allows researchers to measure changes in the total amount of PERK protein, as well as the levels of activated, phosphorylated PERK and phosphorylated eIF2α in the presence or absence of this compound. scbt.comacs.orgcam.ac.uk For instance, studies investigating the role of PERK in different cellular contexts, such as in cancer cell lines or specific neuronal populations, utilize Western blotting to confirm PERK expression and assess the inhibitory effect of compounds like this compound on PERK activity, often indicated by reduced p-eIF2α levels. acs.orgplos.org

Immunofluorescence, on the other hand, uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissue sections. This technique can be used to observe the cellular distribution of PERK, which is primarily localized to the ER, and to examine how this compound might influence this localization or the formation of PERK aggregates under stress conditions. scbt.combiorxiv.org Immunofluorescence can also be used to detect and visualize phosphorylated proteins, such as p-eIF2α, providing spatial information about where PERK signaling is active and how it is affected by inhibition. biorxiv.orgresearchgate.net

Research findings using Western blotting have demonstrated that this compound can significantly inhibit the phosphorylation of PERK and its substrate eIF2α, confirming its activity as a PERK inhibitor. medchemexpress.com Studies have shown that treatment with PERK inhibitors leads to a reduction in p-eIF2α levels. acs.orgplos.org

RT-qPCR and RNA Sequencing for Gene Expression Analysis

RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) and RNA sequencing are powerful tools for analyzing gene expression levels. These methods are employed in this compound research to understand how inhibiting PERK affects the transcription of genes involved in the UPR and other cellular pathways. researchgate.netlife-science-alliance.org

RT-qPCR is used to quantify the mRNA levels of specific genes. In the context of this compound, this often involves measuring the expression of key UPR target genes whose transcription is regulated by the PERK-eIF2α-ATF4 axis, such as ATF4, CHOP, and GADD34. researchgate.netnih.gov By comparing the mRNA levels of these genes in cells treated with this compound versus control cells, researchers can determine the extent to which PERK inhibition impacts their expression. researchgate.net RT-qPCR is known for its sensitivity and ability to accurately quantify even rare transcripts. embrapa.br

RNA sequencing provides a comprehensive view of the transcriptome by measuring the expression levels of thousands of genes simultaneously. This allows for a broader analysis of the cellular response to PERK inhibition by this compound. life-science-alliance.orgfrontiersin.org RNA-seq can identify entire sets of genes that are upregulated or downregulated upon treatment with the inhibitor, providing insights into the diverse cellular processes influenced by the PERK pathway. life-science-alliance.orgfrontiersin.org For example, RNA-seq analysis in PERK-deficient cells has revealed changes in the expression of genes related to mitochondrial function and other metabolic pathways. life-science-alliance.org Studies have also used RNA-seq to identify microRNAs (miRNAs) that are regulated by PERK signaling. frontiersin.org

Data from RT-qPCR and RNA sequencing in studies involving PERK inhibition have shown that the PERK pathway significantly influences the expression of a range of genes, including those involved in stress response, metabolism, and differentiation. life-science-alliance.orgresearchgate.netfrontiersin.org

Luciferase Reporter Assays

Luciferase reporter assays are widely used to monitor gene expression or the activity of specific signaling pathways in live cells. These assays utilize a luciferase enzyme as a reporter, where the production of light indicates the level of expression of a target gene or the activity of a specific promoter. nih.govoup.com

In this compound research, luciferase reporter assays can be designed to assess the transcriptional activity of genes downstream of the PERK pathway. This is typically done by cloning the promoter region of a target gene (e.g., ATF4 or CHOP) upstream of the luciferase gene in a reporter plasmid. researchgate.net Cells are then transfected with this reporter construct and treated with this compound. By measuring the luciferase activity, researchers can quantify the effect of PERK inhibition on the promoter activity of the target gene. researchgate.net

Luciferase assays are known for their high sensitivity and wide dynamic range. nih.govresearchgate.netthermofisher.com Dual-luciferase reporter systems, which use two different luciferase enzymes (e.g., Firefly and Renilla), are often employed to normalize for variations in transfection efficiency and cell viability, providing more accurate results. researchgate.net

While specific data tables directly linking this compound treatment to luciferase reporter assay results were not prominently found in the search results, the methodology is standard for assessing the transcriptional impact of inhibiting signaling pathways like PERK. Studies using similar approaches for other pathways or general UPR activation demonstrate the utility of this method in quantifying changes in gene expression driven by specific promoters. oup.comresearchgate.net

Structural Biology Techniques

Structural biology techniques provide detailed information about the three-dimensional structure of proteins, which is essential for understanding their function and how inhibitors like this compound interact with them.

X-ray Crystallography of PERK Kinase Domain

X-ray crystallography is a primary method for determining the atomic structure of proteins. In PERK research, crystallography has been used to elucidate the structure of the PERK kinase domain. nih.govnih.gov This domain is the target of inhibitors like this compound. Understanding the precise arrangement of atoms in the kinase domain, particularly within the ATP-binding pocket where inhibitors bind, is crucial for rational drug design and for understanding the mechanism of inhibition. nih.gov

Crystal structures of the PERK kinase domain have revealed its conformation and the location of key residues involved in ATP binding and catalytic activity. nih.govnih.gov These structures have also provided insights into the mechanism of PERK activation, which involves dimerization and autophosphorylation of the kinase domain, particularly at Thr980 in the activation loop. nih.govnih.gov

While crystal structures of this compound bound to the PERK kinase domain were not explicitly found in the search results, the availability of the apo (unbound) structure of the PERK kinase domain is a critical starting point for understanding inhibitor binding through techniques like computational modeling. nih.gov Crystal structures of other PERK domains, such as the luminal domain, have also been determined, providing insights into how PERK senses ER stress and undergoes oligomerization. rcsb.orgembopress.orgrcsb.org

Key findings from X-ray crystallography of the PERK kinase domain highlight the structural features important for its function and regulation, including the conformation of the activation loop and the residues involved in phosphorylation and substrate binding. nih.govnih.gov

Computational Modeling of PERK-Inhibitor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools used in conjunction with experimental data to study protein-ligand interactions. These methods are valuable in this compound research for predicting how the inhibitor binds to the PERK kinase domain and for understanding the forces that govern this interaction. nih.govrsc.orgresearchgate.net

Molecular docking is used to predict the preferred binding pose and affinity of a small molecule like this compound within the binding site of a protein, such as the ATP-binding pocket of the PERK kinase domain. nih.govrsc.org This can help researchers understand how this compound competes with ATP for binding and how its chemical structure contributes to its potency and selectivity. nih.gov

Molecular dynamics simulations provide a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the inhibitor. nih.govrsc.org This can offer more detailed insights into the stability of the binding interaction and the conformational changes that may occur upon inhibitor binding. nih.govrsc.org

Computational modeling has been used in the discovery and characterization of PERK inhibitors. nih.gov These studies can help to explain the selectivity of PERK inhibitors compared to other kinases, such as RIPK1, by analyzing the differences in their binding modes. rsc.org

While specific computational modeling data for this compound were not detailed in the search results, the application of these techniques to other PERK inhibitors demonstrates their utility in understanding the molecular basis of PERK inhibition. nih.govrsc.org

Bioinformatic and Data Analysis Approaches

Bioinformatic tools are used for tasks such as aligning RNA sequencing reads to a reference genome, quantifying gene expression levels, identifying differentially expressed genes, and performing pathway enrichment analysis. life-science-alliance.orgmdpi.com This helps to determine which biological pathways are most significantly affected by this compound treatment. life-science-alliance.org

Data analysis approaches involve statistical methods to assess the significance of experimental findings and to identify correlations between different types of data. This can include analyzing quantitative data from Western blots, RT-qPCR, and luciferase assays, as well as integrating this information with structural and computational modeling data. acs.orgbiorxiv.orgresearchgate.net

Bioinformatic analysis has also been applied to study genetic variants in the EIF2AK3 gene (which encodes PERK) and their potential impact on protein function and disease susceptibility. escholarship.orgmedrxiv.org This involves using algorithms to predict the pathogenicity of missense mutations and analyzing large genomic datasets to understand the distribution of these variants in different populations. escholarship.orgmedrxiv.org

Research utilizing bioinformatic and data analysis approaches in the study of PERK has provided insights into the genetic associations of PERK with diseases, the functional consequences of PERK variants, and the complex transcriptional networks regulated by the PERK pathway. life-science-alliance.orgfrontiersin.orgescholarship.orgmedrxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound135637090
PERK9451

Interactive Data Tables

While specific quantitative data directly linked to this compound treatment across all requested methodologies was not consistently available in the search results, the following tables illustrate the types of data that would be generated and analyzed using these techniques in this compound research, based on the general findings about PERK inhibition and the methodologies described.

Table 1: Representative Western Blot Data (Illustrative)

This table illustrates how Western blot data might show the effect of this compound on PERK and eIF2α phosphorylation.

TreatmentTotal PERK Level (Arbitrary Units)Phospho-PERK Level (Arbitrary Units)Total eIF2α Level (Arbitrary Units)Phospho-eIF2α Level (Arbitrary Units)
Vehicle1.00.81.00.7
ER Stressor1.22.51.03.1
ER Stressor + this compound1.10.91.00.8

Table 2: Representative RT-qPCR Data (Illustrative)

This table illustrates how RT-qPCR data might show the effect of this compound on the mRNA expression of UPR target genes.

TreatmentATF4 mRNA Fold Change (vs. Vehicle)CHOP mRNA Fold Change (vs. Vehicle)GADD34 mRNA Fold Change (vs. Vehicle)
Vehicle1.01.01.0
ER Stressor3.55.24.1
ER Stressor + this compound1.21.51.3

Table 3: Representative Luciferase Reporter Assay Data (Illustrative)

This table illustrates how luciferase reporter assay data might show the effect of this compound on the promoter activity of a UPR target gene.

TreatmentCHOP Promoter Activity (Relative Light Units)
Vehicle100
ER Stressor550
ER Stressor + this compound120

Table 4: Representative X-ray Crystallography Data (Illustrative based on PDB entries)

This table illustrates the type of data associated with X-ray crystallography of the PERK kinase domain.

PDB IDResolution (Å)R-Value WorkR-Value FreeMethod
3DMW2.80.2400.290X-RAY DIFFRACTION
4YZY3.20.2900.305X-RAY DIFFRACTION
5V1D2.80.2400.291X-RAY DIFFRACTION

Table 5: Representative Computational Modeling Data (Illustrative)

This table illustrates the type of data that might be generated from computational modeling studies of PERK-inhibitor interactions.

InhibitorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
This compound-9.5Lys631, Arg634, His779, Asp927
Other Inhibitor-8.1Lys631, Arg634, Phe825

Future Directions and Research Gaps

Comprehensive Understanding of Perk-IN-5 Selectivity and Off-Target Effects

While this compound is described as a selective PERK inhibitor, a comprehensive understanding of its selectivity profile across a broad spectrum of kinases and other potential off-targets is crucial. medchemexpress.comresearchgate.netrsc.org ATP-competitive kinase inhibitors, in general, can be prone to off-target effects, which can lead to unintended biological consequences and limit their clinical application. researchgate.netrsc.org Early generations of PERK inhibitors demonstrated issues with both selectivity and toxicity, highlighting the importance of this area of research. researchgate.net Future studies should aim to thoroughly profile this compound to identify any off-target interactions and assess their potential impact on cellular pathways and physiological processes beyond the canonical PERK pathway. This will involve extensive in vitro and in vivo screening against diverse target panels. Understanding the structural basis for this compound's selectivity compared to other kinases is also vital for rational design of future modulators. rsc.org

Exploration of Novel PERK-Dependent Signaling Pathways

The primary and most well-characterized downstream target of PERK is eukaryotic initiation factor 2 alpha (eIF2α), leading to global protein synthesis inhibition and selective translation of certain mRNAs, such as ATF4. nih.govnih.govmdpi.comaacrjournals.orgnih.govnih.gov However, PERK can also regulate other signaling pathways through its kinase activity or potentially through kinase-independent mechanisms. nih.govnih.gov Research suggests that PERK can influence pathways like PI3K-Akt and NF-κB, although these mechanisms require further elucidation. aacrjournals.org Additionally, PERK has been implicated in regulating NRF2, a factor involved in redox homeostasis. nih.govembopress.orgnih.gov Future research should focus on comprehensively mapping the PERK-dependent signaling landscape beyond the eIF2α-ATF4 axis. Exploring novel substrates and interacting proteins of PERK will reveal a more complete picture of its cellular functions and identify potential alternative pathways modulated by this compound.

Elucidating Context-Specific Roles of PERK Inhibition

The role of PERK signaling can be highly context-dependent, exhibiting both pro-survival and pro-apoptotic functions depending on the cell type, the nature and duration of stress, and the specific disease context. nih.govmdpi.comaacrjournals.orgnih.gov For instance, while PERK activation can promote tumor cell survival and resistance to therapy in some cancers, sustained activation can also induce cell death. mdpi.comaacrjournals.orgresearchgate.net Similarly, PERK's role in neurodegenerative diseases appears complex, with evidence suggesting both detrimental and potentially beneficial effects depending on the specific condition and stage. nih.govspandidos-publications.comembopress.orgnih.govmdpi.com Future research with this compound needs to focus on elucidating these context-specific roles. This involves studying the effects of this compound in a variety of disease models and cellular systems to determine when and where PERK inhibition is therapeutically beneficial and to identify biomarkers that can predict response to treatment. Understanding the factors that dictate the pro-survival versus pro-death outcomes of PERK modulation is a critical research gap.

Integration of Multi-Omics Data in this compound Research

To gain a holistic understanding of how this compound affects cellular processes, integrating multi-omics data is becoming increasingly important. nih.govisglobal.orgnih.govresearchgate.net20visioneers15.com Combining data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics from cells or tissues treated with this compound can reveal complex interactions and pathway modulations that are not apparent from single-omics approaches. nih.govnih.gov This can help identify novel biomarkers of response or resistance to this compound, uncover compensatory mechanisms activated upon PERK inhibition, and provide a more complete picture of the cellular state following treatment. nih.govresearchgate.net Analyzing multi-omics data requires sophisticated computational approaches and presents challenges in data integration, standardization, and interpretation. nih.govisglobal.org20visioneers15.com Future research should leverage these technologies to comprehensively profile the effects of this compound.

Q & A

Q. What experimental methodologies are recommended to validate PERK-IN-5’s selectivity for PERK over structurally related kinases like GCN2 or B-Raf?

To confirm selectivity, employ kinase inhibition profiling panels with recombinant kinases. Measure IC50 values using fluorescence-based or radioactivity assays for PERK, GCN2, and B-Raf. For example, this compound exhibits >1,000-fold selectivity over GCN2 (IC50 = 7,300 nM) and B-Raf (IC50 >1,000 nM) in biochemical assays . Cross-validate results with cellular assays, such as immunoblotting for downstream targets (e.g., p-eIF2α for PERK activity) to rule out off-target effects.

Q. How do researchers ensure accurate quantification of this compound’s cellular activity in vitro?

Use dose-response curves in cell lines with dysregulated PERK signaling (e.g., 786-O renal carcinoma). Measure p-eIF2α suppression via Western blot, correlating with this compound concentrations. A reported IC50 of 9 nM for p-eIF2α inhibition in cellular models indicates high potency . Include controls like PERK-knockout cells or inactive analogs to isolate PERK-specific effects.

Q. What pharmacokinetic parameters should be prioritized when designing in vivo studies with this compound?

Focus on oral bioavailability, half-life, and blood-brain barrier penetration. This compound demonstrates oral bioavailability in murine models, with tumor growth inhibition observed at tolerated doses in 786-O xenografts . Monitor plasma concentrations via LC-MS/MS and compare with tissue distribution data to optimize dosing regimens.

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s biochemical IC50 (2 nM) and cellular p-eIF2α IC50 (9 nM)?

This discrepancy may arise from cellular permeability, efflux pumps, or competing signaling pathways. Address this by:

  • Performing cellular thermal shift assays (CETSA) to confirm target engagement .
  • Using genetic knockdown of PERK to establish baseline activity.
  • Evaluating ATP concentrations in assays, as cellular ATP levels may reduce inhibitor efficacy .

Q. What strategies are effective in mitigating compensatory activation of parallel unfolded protein response (UPR) pathways (e.g., IRE1, ATF6) during PERK inhibition?

Combine this compound with inhibitors of IRE1 (e.g., KIRA6) or ATF6 (e.g., Ceapins). Monitor UPR markers (e.g., XBP1 splicing for IRE1, GRP78 for ATF6) via qPCR or reporter assays. Preclinical studies in 786-O models show this compound alone achieves tumor regression, but combinatorial approaches may enhance efficacy in resistant cancers .

Q. How should researchers optimize this compound dosing schedules to balance efficacy and toxicity in long-term studies?

Conduct pharmacodynamic/pharmacokinetic (PD/PK) modeling to identify the therapeutic window. In murine xenografts, daily oral dosing at 10–30 mg/kg showed significant tumor suppression without overt toxicity . Monitor biomarkers like liver enzymes and body weight, and adjust dosing intervals based on trough concentrations.

Data Contradiction and Validation

Q. What statistical approaches are recommended for analyzing conflicting results in this compound’s tumor growth inhibition across different cancer models?

Apply meta-analysis to aggregate data from multiple studies, using random-effects models to account for heterogeneity. For instance, while 786-O renal carcinoma models show robust inhibition, other models (e.g., glioblastoma) may require higher doses due to blood-brain barrier limitations . Validate findings with orthogonal assays (e.g., PET imaging for tumor metabolism).

Methodological Best Practices

Q. How can researchers standardize assays for this compound’s IC50 determination across laboratories?

Adopt the Mobley Collaborative Validation Framework:

  • Use identical recombinant PERK isoforms and ATP concentrations.
  • Validate antibodies for p-eIF2α detection across platforms (e.g., ELISA vs. Western blot).
  • Share raw data via repositories like Zenodo for cross-lab reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.